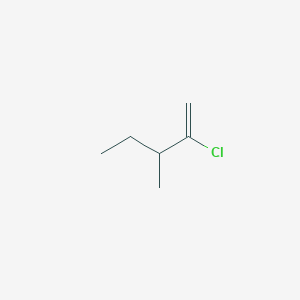![molecular formula C15H25NO3 B14660373 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol CAS No. 51282-93-0](/img/structure/B14660373.png)
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol is an organic compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and a dimethylphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group. The final step involves the hydrolysis of the epoxide to form the hydroxypropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce different alcohols.
Aplicaciones Científicas De Investigación
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol involves its interaction with specific molecular targets. For example, it may bind to beta-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP levels. This pathway is crucial for various physiological responses, including heart rate regulation and smooth muscle relaxation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
- 2-(tert-Butylamino)-1-ethanol
Uniqueness
4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Propiedades
Número CAS |
51282-93-0 |
|---|---|
Fórmula molecular |
C15H25NO3 |
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol |
InChI |
InChI=1S/C15H25NO3/c1-10-11(2)14(7-6-13(10)18)19-9-12(17)8-16-15(3,4)5/h6-7,12,16-18H,8-9H2,1-5H3 |
Clave InChI |
HBTCABWEZUWDPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)OCC(CNC(C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
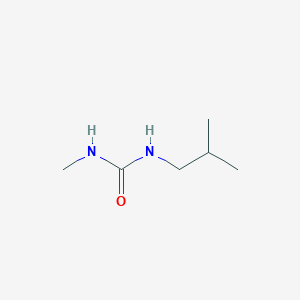
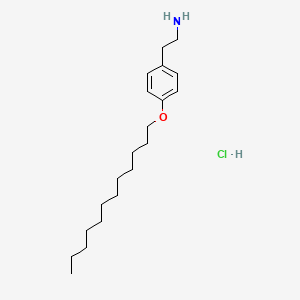
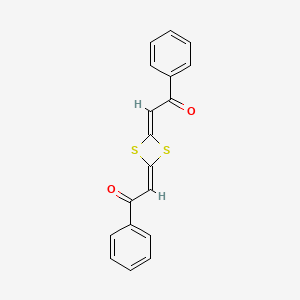
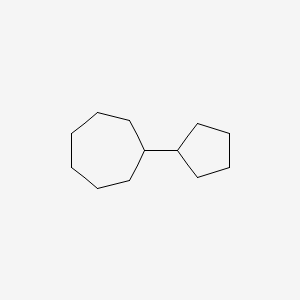

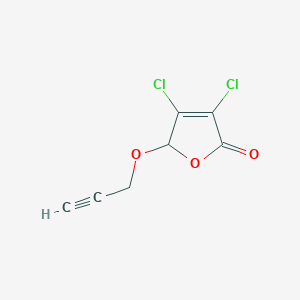
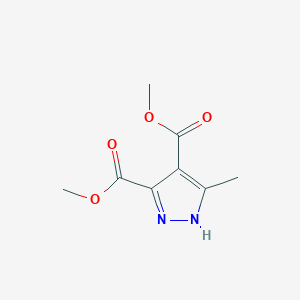
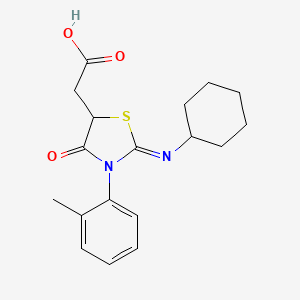
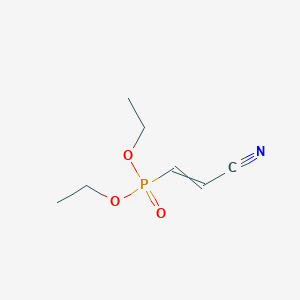
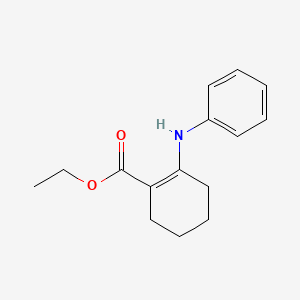
![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)
